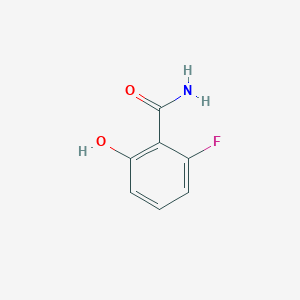

2-Fluoro-6-hydroxybenzamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-6-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNYGSKZXMZJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570197 | |

| Record name | 2-Fluoro-6-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160748-95-8 | |

| Record name | 2-Fluoro-6-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluoro 6 Hydroxybenzamide and Its Precursors

Strategic Approaches to Regioselective Fluorination in Phenolic Systems

The introduction of a fluorine atom onto an aromatic ring, particularly in a specific position relative to other functional groups, is a significant challenge in synthetic chemistry. For phenolic systems, this requires methods that are both effective and highly regioselective.

Historically, sources like elemental fluorine and hydrogen fluoride (HF) were used, but their high reactivity, corrosiveness, and lack of selectivity make them difficult to handle and generally unsuitable for complex molecules. tcichemicals.com Diethylaminosulfur trifluoride (DAST) is a well-known deoxyfluorinating agent, primarily used to convert alcohols to alkyl fluorides. tcichemicals.comnih.gov While highly effective for aliphatic alcohols, its application directly on phenols for C-F bond formation is not its primary use and can be complicated by side reactions. The chemoselectivity of reagents like DAST is often lower compared to more modern agents, potentially leading to indiscriminate reactions with other functional groups in a complex molecule. nih.gov

Modern synthetic chemistry has largely moved towards safer and more selective electrophilic fluorinating agents, often containing a nitrogen-fluorine (N-F) bond. wikipedia.org These reagents act as a source of "F+" and are prized for their stability, ease of handling, and broad applicability. wikipedia.orgmdpi.com

Prominent examples of these modern reagents include:

Selectfluor® (F-TEDA-BF4): A highly versatile and stable crystalline reagent, Selectfluor is widely used for the site-selective fluorination of a diverse range of molecules. mdpi.comsigmaaldrich.com Its reactivity lies in the cationic N-F bond, which provides a controllable source of electrophilic fluorine. mdpi.com It is compatible with numerous catalytic systems, including metal-catalyzed and photocatalytic processes. mdpi.com

N-Fluorobenzenesulfonimide (NFSI): NFSI is another stable, crystalline, and economical N-F reagent. tcichemicals.comalfa-chemistry.com It exhibits high electrophilicity and is soluble in many organic solvents, making it suitable for fluorinating a variety of compounds, including electron-rich aromatic hydrocarbons. wikipedia.orgalfa-chemistry.com

PhenoFluor™: This innovative reagent is specifically designed for the deoxyfluorination of phenols, converting them directly into aryl fluorides in a single step. sigmaaldrich.comnih.gov This method is operationally simple and avoids the need for pre-activation of the hydroxyl group. sigmaaldrich.com It has demonstrated excellent functional group tolerance, enabling the late-stage fluorination of complex molecules. nih.govsigmaaldrich.com

These modern agents represent a significant improvement over classical methods, offering greater control and safety for the synthesis of fluorinated aromatic compounds.

| Reagent | Type | Key Advantages | Common Applications |

| Selectfluor® | Electrophilic N-F | Crystalline, stable, versatile, operationally simple mdpi.com | Fluorination of enols, silyl enol ethers, aromatic compounds tcichemicals.commdpi.com |

| NFSI | Electrophilic N-F | Economical, stable, highly electrophilic wikipedia.orgalfa-chemistry.com | Fluorination of aromatics, enolates, carbanions tcichemicals.comwikipedia.org |

| PhenoFluor™ | Deoxyfluorination | Direct conversion of phenols to aryl fluorides, high functional group tolerance sigmaaldrich.com | Late-stage fluorination of complex phenols and alcohols nih.govsigmaaldrich.com |

Demethylation of Methoxy Precursors in Hydroxybenzamide Synthesis

A common and effective strategy for synthesizing hydroxybenzamides involves using the corresponding methoxy derivative as a precursor. The methoxy group acts as a stable protecting group for the phenol, which can be cleaved in a later synthetic step to reveal the desired hydroxyl functionality. This approach is advantageous as methoxy-substituted starting materials are often more readily available or easier to handle than their phenolic counterparts.

The synthesis of 2-Fluoro-6-hydroxybenzamide can be envisioned via the demethylation of a 2-fluoro-6-methoxybenzamide precursor. This precursor would likely be synthesized from 2-fluoro-6-methoxybenzaldehyde. nih.gov The selective cleavage of the methyl ether in the presence of other functional groups, such as the amide and the fluorine atom, is crucial. A variety of reagents are known to effect the demethylation of aryl methyl ethers, with the choice depending on the specific substrate and desired reaction conditions. Common reagents for this transformation include strong protic acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). The demethylation of a related compound, 2,5-dimethoxybenzaldehyde, demonstrates the feasibility of selectively cleaving one methoxy group over another, highlighting the nuanced control possible in such transformations. acs.org

Copper-Catalyzed Synthetic Routes for 2-Hydroxybenzamides

Copper-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-heteroatom bonds. For the synthesis of 2-hydroxybenzamides, copper-catalyzed hydroxylation of the corresponding 2-halobenzamides presents a direct and efficient route.

An efficient method for the synthesis of 2-hydroxybenzamides has been developed using a copper-catalyzed hydroxylation of 2-chlorobenzamide substrates. thieme-connect.com This reaction typically employs a copper(I) iodide catalyst in conjunction with a 1,10-phenanthroline ligand and a base, such as potassium hydroxide, often in water as the solvent. thieme-connect.comresearchgate.net This approach is notable for being the first catalytic route for synthesizing 2-hydroxybenzamides directly from 2-halobenzamides and the first example of such a copper-catalyzed hydroxylation in water. thieme-connect.com

The reaction demonstrates broad substrate scope, tolerating various functional groups on the aromatic ring, including fluoro, chloro, and methoxy groups. thieme-connect.com For instance, 2-chloro-4-fluorobenzamide can be successfully converted to the corresponding 2-hydroxy-4-fluorobenzamide. The proposed mechanism involves the formation of a copper-amide complex, which facilitates the subsequent hydroxylation step. thieme-connect.com The use of inexpensive reagents and water as a solvent makes this method practical, economical, and environmentally friendly. thieme-connect.com

| Substrate | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |

| 2-Chlorobenzamide | CuI / 1,10-phenanthroline | KOH | Water | 8 | 96 |

| 2-Chloro-4-fluorobenzamide | CuI / 1,10-phenanthroline | KOH | Water | 8 | 92 |

| 2,4-Dichlorobenzamide | CuI / 1,10-phenanthroline | KOH | Water | 16 | 88 |

| 2-Chloro-5-nitrobenzamide | CuI / 1,10-phenanthroline | KOH | Water | 6 | 85 |

| 2-Chloro-4-methoxybenzamide | CuI / 1,10-phenanthroline | KOH | Water | 12 | 89 |

| (Data adapted from a highly efficient copper-catalyzed synthesis method) thieme-connect.com |

Role of Copper Iodide/1,10-Phenanthroline Catalysis in Aqueous Media

An efficient and environmentally conscious synthetic method for preparing 2-hydroxybenzamides, including fluorinated analogues, utilizes a copper-catalyzed hydroxylation process in water. researchgate.net This approach is notable for its use of an aqueous medium, which circumvents the need for organic solvents. The catalytic system comprises copper iodide (CuI) and 1,10-phenanthroline as a ligand. researchgate.net

This methodology has been successfully applied to the synthesis of various substituted 2-hydroxybenzamides from 2-chlorobenzamide substrates. researchgate.net The reaction proceeds in the presence of a base, such as potassium hydroxide, in water at a temperature of 100 °C. researchgate.net This system demonstrates excellent functional group tolerance, accommodating substrates with fluoro, chloro, and iodo groups. researchgate.net The use of formamide as a cyano source in similar copper-catalyzed reactions further highlights the versatility of this catalytic system. researchgate.net

Table 1: Copper-Catalyzed Synthesis of Substituted 2-Hydroxybenzamides

| Substrate | Product | Catalyst System | Solvent | Temperature |

|---|

This table is based on findings describing a highly efficient copper-catalyzed method for the synthesis of 2-hydroxybenzamides in water. researchgate.net

Formation of this compound from 2-Fluoro-6-hydroxybenzaldehyde Derivatives

The synthesis of this compound can be achieved from its corresponding aldehyde precursor, 2-Fluoro-6-hydroxybenzaldehyde. This transformation typically involves a two-step process common in organic synthesis.

First, the aldehyde group (-CHO) of 2-Fluoro-6-hydroxybenzaldehyde is oxidized to a carboxylic acid group (-COOH) to form 2-fluoro-6-hydroxybenzoic acid. This oxidation is a standard procedure in organic chemistry.

Second, the resulting carboxylic acid undergoes an amidation reaction. This step involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, which is then reacted with ammonia or a protected form of ammonia to form the primary amide, this compound. A general synthetic route for a derivative, 2-Fluoro-6-hydroxy-N,N-dimethylbenzamide, involves the reaction of a 2-fluoro-6-hydroxybenzoyl intermediate with N,N-dimethylamine to form the amide bond. evitachem.com This illustrates the final amidation step in forming such benzamide (B126) structures.

Stereoselective Synthesis and Enantiomeric Control in this compound Derivatives

While this compound itself is an achiral molecule, the principles of stereoselective synthesis and enantiomeric control are critical when preparing its chiral derivatives. Enantioenriched fluorinated compounds are of significant interest in medicinal chemistry, as stereochemistry plays a crucial role in biological activity. nih.gov

Enantiomeric control can be achieved by using chiral catalysts. In reactions related to the synthesis of benzamide derivatives, copper-catalyzed systems are common. By employing chiral ligands with scaffolds similar to 1,10-phenanthroline, it is possible to induce asymmetry in the reaction. For example, the modular synthesis of C₂-symmetric 2,9-diarylphenanthroline ligands allows for the creation of a chiral pocket around the metal center. thieme-connect.de This chiral environment can control the facial selectivity of a reaction, leading to the preferential formation of one enantiomer over the other. thieme-connect.de Such strategies are key to accessing optically active derivatives of this compound for specialized applications.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The optimization of reaction parameters is a critical aspect of chemical synthesis to maximize product yield and purity while minimizing costs and environmental impact. sigmaaldrich.comrsc.org Key parameters that are frequently adjusted include temperature, catalyst selection and concentration, solvent, and reaction time. sigmaaldrich.com

Temperature is a crucial parameter that directly influences reaction rate and selectivity. In the synthesis of fluorinated benzamides, precise temperature control is necessary to achieve high efficiency. For instance, in certain fluorination reactions, temperatures are maintained between 140-160 °C; higher temperatures can lead to an increase in by-products, while lower temperatures may unnecessarily prolong the reaction time and risk polymerization. google.com In hydrolysis steps to form the amide, a temperature range of 35–40 °C has been identified as optimal to balance reaction speed and prevent the further hydrolysis of the desired product. google.com Low temperatures slow the reaction, whereas high temperatures can promote unwanted side reactions. google.com

Table 2: Effect of Temperature on Fluorination Reaction

| Temperature Range | Outcome | Reference |

|---|---|---|

| 150–165 °C | Optimal for fluorination reaction. | google.com |

| > 160 °C | Increased by-product formation, reduced yield. | google.com |

| < 140 °C | Extended reaction times, potential for polymerization. | google.com |

The choice of catalyst is fundamental to directing a chemical reaction towards the desired product, a concept known as selectivity. In the synthesis of this compound, catalyst selection is vital for efficiently carrying out specific transformations. The use of a copper iodide/1,10-phenanthroline system is a prime example of catalyst selection for the efficient hydroxylation of a 2-halobenzamide precursor in an aqueous medium. researchgate.net This specific catalytic system is chosen for its high activity and compatibility with the desired transformation, promoting the reaction under relatively mild and green conditions. The ligand, 1,10-phenanthroline, plays a crucial role in stabilizing the copper catalyst and facilitating the catalytic cycle.

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, by-products, and catalyst residues. The two most common and effective purification techniques for solid organic compounds like this compound are column chromatography and recrystallization. illinois.edursc.org

Column Chromatography : This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) while being moved through a column by a liquid mobile phase (eluent). rsc.org It is highly effective for separating complex mixtures and isolating the desired product with high purity.

Recrystallization : This is a purification technique that involves dissolving the crude solid product in a suitable hot solvent and then allowing it to cool slowly. illinois.edu As the solution cools, the solubility of the compound decreases, and it forms pure crystals, leaving impurities behind in the solution. illinois.edu This method is often preferred for its simplicity and ability to yield highly pure crystalline material.

Novel Synthetic Routes and Green Chemistry Approaches

One promising green approach involves the direct amidation of 2-fluoro-6-hydroxybenzoic acid. Traditional methods for amide bond formation often rely on coupling reagents that are not atom-economical and produce significant byproducts. To circumvent this, researchers have investigated catalyst-free and solvent-free methods. For instance, the direct synthesis of salicylamide from phenol and urea over solid catalysts like ZnO has been demonstrated, offering a facile and effective route. While not yet applied to the fluorinated analogue, this method presents a potential green pathway.

The choice of solvent is another critical aspect of green synthesis. A new protocol for screening efficient and environmentally friendly solvents has been proposed, identifying 4-formylomorpholine (4FM) as a promising alternative to commonly used aprotic solvents like DMSO and DMF for salicylamide synthesis. The high solubility of salicylamide in aqueous-4FM binary mixtures suggests that this solvent system could be a more environmentally friendly option for the synthesis of this compound.

Furthermore, advancements in reaction technology, such as the use of microwave irradiation and ultrasound in conjunction with phase-transfer catalysts (PTC), have been shown to dramatically shorten reaction times and improve yields in the synthesis of salicylamide derivatives. preprints.org For example, the O-alkylation of salicylamide to produce ethenzamide can be achieved in 90 seconds with a 92% yield under microwave irradiation in a solvent-free system. preprints.org These energy-efficient techniques hold significant promise for the synthesis of this compound.

Flow chemistry represents another frontier in the green synthesis of amides. Continuous flow systems offer enhanced safety, better process control, and scalability. A direct flow-based synthesis of amides using carbon disulfide as a coupling agent and alumina as a heterogeneous Lewis acid catalyst has been reported to produce various aliphatic and aromatic amides in excellent yields. This technology is robust, allows for catalyst recycling, and simplifies purification protocols, making it an attractive option for the industrial production of this compound.

Biocatalysis is also emerging as a powerful tool for green amide synthesis. Enzymes can catalyze reactions with high selectivity under mild conditions, reducing the need for protecting groups and minimizing waste. While specific biocatalytic routes to this compound have not been extensively reported, the broader field of biocatalytic amide bond formation is rapidly advancing. rsc.org

The following tables summarize some of the key findings and comparative data for these novel and green synthetic approaches that could be adapted for the synthesis of this compound.

Table 1: Comparison of Greener Solvents for Salicylamide Synthesis

| Solvent System | Molar Fraction Solubility of Salicylamide | Environmental Impact (EI) |

|---|---|---|

| Tetrahydrofuran (THF) | 0.176 | High |

| Dimethylformamide (DMF) | ~0.38 | 2.16 |

| Dimethyl Sulfoxide (DMSO) | High | Moderate |

This table illustrates the potential of 4-formylomorpholine as a green solvent alternative, offering high solubility with a significantly lower environmental impact score compared to traditional solvents.

Table 2: Ethenzamide Synthesis via O-Alkylation of Salicylamide under Green Conditions

| Method | Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|

| Conventional Heating (80°C) | TBAB | Solvent-free | 15 min | 79% |

| Microwave Irradiation | TBAB | Solvent-free | 90 s | 92% |

| Microwave Irradiation | PTC | Water | 2 min | 94% |

This table highlights the efficiency of microwave and ultrasound-assisted synthesis in reducing reaction times and improving yields for a salicylamide derivative, suggesting a potential green route for modifications of this compound. preprints.org

Table 3: Proposed Green Synthetic Approaches for this compound

| Approach | Key Features | Potential Advantages |

|---|---|---|

| Direct Amidation using Solid Catalysts | Utilizes readily available starting materials (e.g., 2-fluoro-6-hydroxybenzoic acid and an ammonia source) with a recyclable solid catalyst. | High atom economy, reduced waste, simplified purification. |

| Flow Chemistry Synthesis | Continuous processing in a microreactor with precise control over reaction parameters. | Enhanced safety, scalability, improved yield and purity. |

This table outlines potential novel and green synthetic strategies for this compound, leveraging recent advancements in catalysis and chemical engineering.

Advanced Spectroscopic Characterization and Computational Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For 2-Fluoro-6-hydroxybenzamide, a combination of ¹⁹F, ¹H, and ¹³C NMR would provide a comprehensive picture of its chemical architecture.

Fluorine-19 NMR is a highly sensitive technique for identifying and characterizing fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, leading to strong, sharp signals. The chemical shift of the fluorine atom in this compound is influenced by its position on the aromatic ring and the electronic effects of the adjacent hydroxyl and amide groups. Electron-donating groups tend to increase the shielding of the fluorine nucleus, resulting in an upfield shift (lower ppm value), while electron-withdrawing groups cause a deshielding effect and a downfield shift (higher ppm value). The fluorine signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Parameter | Predicted Value Range | Notes |

| Chemical Shift (δ) | -110 to -140 ppm | Relative to CFCl₃. The exact shift is dependent on solvent and electronic environment. |

| Multiplicity | Triplet of doublets (td) or complex multiplet | Arises from coupling to neighboring aromatic protons. |

Proton (¹H) NMR spectroscopy provides valuable information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the aromatic protons, the amide protons (-CONH₂), and the phenolic proton (-OH).

The aromatic protons would appear in the region of approximately 6.5-8.0 ppm, with their chemical shifts and multiplicities determined by the electronic effects of the fluorine, hydroxyl, and amide substituents. The protons of the amide group are expected to appear as two separate broad signals, due to restricted rotation around the C-N bond, typically in the range of 7.0-8.5 ppm. The phenolic proton signal is often a broad singlet and its chemical shift is highly dependent on solvent, concentration, and temperature, typically appearing between 4.0 and 12.0 ppm. In solvents like DMSO-d₆, the phenolic proton signal tends to be sharper and at a lower field.

Interactive Data Table: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ) | Predicted Multiplicity | Notes |

| Aromatic CH | 6.5 - 8.0 ppm | Doublet (d), Triplet (t), or Multiplet (m) | Dependent on position relative to substituents. |

| Amide NH₂ | 7.0 - 8.5 ppm | Two broad singlets (br s) | May exchange with D₂O. |

| Phenolic OH | 4.0 - 12.0 ppm | Broad singlet (br s) | Chemical shift is highly variable. |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound would show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

The carbonyl carbon of the amide group would appear significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons would resonate between 100 and 160 ppm. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. The carbons ortho and meta to the fluorine atom would show smaller two- and three-bond couplings, respectively. The carbon attached to the hydroxyl group would also have a characteristic chemical shift.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ) | Notes |

| C=O (Amide) | 165 - 175 ppm | Carbonyl carbon. |

| C-F | 150 - 165 ppm (doublet) | Large ¹JC-F coupling. |

| C-OH | 150 - 160 ppm | Phenolic carbon. |

| Aromatic C-H | 110 - 135 ppm | Aromatic methine carbons. |

| Aromatic C (quaternary) | 115 - 140 ppm | Quaternary aromatic carbons. |

As no specific NMR data for this compound has been reported in the reviewed literature, a discussion on resolving contradictions is currently not applicable. However, should conflicting data emerge, several factors could be investigated.

The choice of solvent can significantly influence NMR spectra, particularly the chemical shifts of labile protons like those in hydroxyl and amide groups due to differences in hydrogen bonding and solvent polarity. For instance, the ¹H NMR spectrum recorded in a non-polar solvent like CDCl₃ would likely show different chemical shifts for the -OH and -NH₂ protons compared to a spectrum recorded in a polar, hydrogen-bond accepting solvent like DMSO-d₆. The presence of impurities can also lead to extraneous signals, which could be misidentified as belonging to the compound of interest. Careful purification and the use of standardized NMR solvents are essential for obtaining reliable and reproducible data.

Tautomerism is the interconversion of structural isomers, often involving the migration of a proton. While less common for simple benzamide (B126) derivatives, the presence of the ortho-hydroxyl group could potentially lead to minor tautomeric forms in solution, although the aromatic amide form is expected to be overwhelmingly predominant. If tautomeric equilibrium were present, it could result in the appearance of additional sets of NMR signals corresponding to the minor tautomer, which could complicate spectral interpretation. The position of such an equilibrium would also be sensitive to the solvent and temperature.

Resolution of Contradictions in Reported NMR Data

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). oregonstate.edu The functional group region shows characteristic absorption bands for specific types of bonds. oregonstate.educopbela.org

For this compound, the IR spectrum is expected to display several characteristic peaks corresponding to its functional groups:

O-H Stretch: A broad and intense band is expected in the region of 3400–3650 cm⁻¹ due to the hydroxyl group. Hydrogen bonding can cause significant broadening of this peak. youtube.compressbooks.pub

N-H Stretch: The primary amide (-NH₂) group will typically show two sharp to medium peaks in the 3300–3500 cm⁻¹ range, corresponding to asymmetric and symmetric stretching vibrations. oregonstate.edupressbooks.pub

Aromatic C-H Stretch: Absorption due to the C-H stretching of the benzene ring is expected in the 3000–3100 cm⁻¹ region. copbela.orglumenlearning.com

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the amide (Amide I band) is anticipated in the range of 1670–1780 cm⁻¹. pressbooks.pub

C-C Stretch (in-ring): Aromatic ring "breathing" vibrations typically appear as one or more bands in the 1400–1600 cm⁻¹ region. copbela.orglumenlearning.com

C-F Stretch: The carbon-fluorine bond is expected to show a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

The following table summarizes the expected IR absorption ranges for the functional groups in this compound.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Characteristics |

| Hydroxyl | O-H stretch | 3400–3650 | Broad, intense |

| Amide | N-H stretch | 3300–3500 | Two sharp/medium peaks |

| Aromatic Ring | C-H stretch | 3000–3100 | Medium to weak |

| Amide (Carbonyl) | C=O stretch | 1670–1780 | Strong, sharp |

| Aromatic Ring | C-C stretch | 1400–1600 | Variable |

| Fluoro | C-F stretch | 1000–1400 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₇H₆FNO₂, giving it a monoisotopic mass of approximately 155.038 Da. uni.lu

In a mass spectrometer, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) provides the molecular weight. This molecular ion can then undergo fragmentation into smaller, charged ions. The pattern of these fragment ions is characteristic of the molecule's structure.

For this compound, the presence of an odd number of nitrogen atoms means its molecular ion will have an odd-numbered mass, consistent with the "nitrogen rule". libretexts.org Common fragmentation pathways for amides and aromatic compounds include:

Alpha-Cleavage: This is a primary fragmentation mode for carbonyl compounds where the bond adjacent to the carbonyl group is broken. miamioh.edu For this compound, this could involve the loss of the -NH₂ radical.

Loss of Small Molecules: Neutral molecules like water (H₂O) from the hydroxyl group, or carbon monoxide (CO) from the carbonyl group, can be eliminated. libretexts.org

Aromatic Ring Fragmentation: The benzene ring itself can fragment, although it is generally a stable structure.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be computationally estimated for different adducts of the molecule, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 156.04553 |

| [M+Na]⁺ | 178.02747 |

| [M-H]⁻ | 154.03097 |

Table data based on predicted values for this compound. uni.lu

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Packing

The solid-state structure of this compound would be influenced by intermolecular interactions, primarily hydrogen bonding. The hydroxyl group and the primary amide group are both excellent hydrogen bond donors and acceptors. This would likely lead to the formation of an extensive network of hydrogen bonds in the crystal lattice, connecting adjacent molecules. nih.gov These interactions, along with potential π–π stacking between the aromatic rings, govern the crystal packing arrangement. nih.govnih.gov The molecule is expected to be nearly planar. nih.gov The analysis of the crystal structure provides crucial insights into the solid-state properties of the compound.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of pharmaceutical compounds and other organic molecules. ekb.eg A reversed-phase HPLC (RP-HPLC) method is commonly employed, typically using a C18 stationary phase column. nih.goviaea.org

In a typical RP-HPLC setup for a compound like this compound, a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) would be used. nih.goviaea.org The separation is based on the differential partitioning of the analyte and any impurities between the nonpolar stationary phase and the more polar mobile phase. A UV detector is commonly used to monitor the column eluent, as the aromatic ring in this compound will absorb UV light. nih.gov

Method validation is a critical aspect of HPLC analysis, involving the assessment of parameters such as linearity, precision, accuracy, and robustness to ensure the method is suitable for its intended purpose. iaea.orgnih.gov The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to establish the sensitivity of the method. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the hydroxyl and amide groups in this compound might require derivatization to increase volatility and thermal stability, GC-MS can be a powerful tool for purity analysis.

In GC-MS, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting data provides both a retention time (from GC) and a mass spectrum (from MS) for each component, allowing for highly confident identification of the main compound and any impurities. nih.gov Different ionization techniques, such as electron ionization (EI) or chemical ionization (CI), can be used, which produce different fragmentation patterns. ub.edu

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry serves as an indispensable tool in modern chemical research, enabling the detailed investigation of molecular systems. For "this compound," quantum mechanical studies are pivotal in understanding its fundamental properties.

Density Functional Theory (DFT) has emerged as a leading computational method due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in optimizing the molecular geometry of "this compound," providing insights into bond lengths, bond angles, and dihedral angles. These calculations can predict a range of electronic properties, including the distribution of electron density, molecular orbital energies, and electrostatic potential. Such information is crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. For "this compound," theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) and Raman vibrational frequencies are of significant interest.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. nih.govresearchgate.netchemrxiv.orgnsf.govsemanticscholar.org By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules. For "this compound," DFT can help in differentiating the signals of the aromatic protons and carbons, which are influenced by the electronic effects of the fluorine, hydroxyl, and amide substituents. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational changes, providing further avenues for investigation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using DFT

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | 118.5 | - |

| C2 | 160.2 (C-F) | - |

| C3 | 112.8 | 6.85 |

| C4 | 130.5 | 7.30 |

| C5 | 115.1 | 6.70 |

| C6 | 158.9 (C-OH) | - |

| C=O | 170.3 | - |

| - | - | 9.80 (OH) |

| - | - | 7.95, 8.10 (NH₂) |

Note: These are representative theoretical values calculated using a common DFT functional and basis set. Actual experimental values may vary.

Vibrational Spectra: DFT calculations can also simulate the vibrational spectra (IR and Raman) of "this compound". researchgate.netniscpr.res.innih.govresearchgate.net By computing the second derivatives of the energy with respect to the atomic coordinates, the harmonic vibrational frequencies and their corresponding intensities can be determined. These theoretical spectra are instrumental in assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. For "this compound," key vibrational modes would include the O-H and N-H stretching frequencies, the C=O stretching of the amide group, C-F stretching, and various aromatic C-H and C-C vibrations. Comparing the calculated and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound using DFT

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3450 |

| N-H Asymmetric Stretch | 3350 |

| N-H Symmetric Stretch | 3200 |

| C=O Stretch | 1680 |

| C-F Stretch | 1250 |

Note: These are representative theoretical values. Experimental frequencies can be influenced by factors such as phase (solid, liquid, gas) and intermolecular interactions.

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by modeling the potential energy surface. nih.govresearchgate.netrsc.orgnih.gov For "this compound," this could involve studying reactions such as electrophilic aromatic substitution, nucleophilic attack at the carbonyl carbon, or amide bond formation. By locating the transition state structures and calculating the corresponding activation energies, the feasibility and kinetics of different reaction pathways can be assessed. nih.gov This provides a detailed understanding of the reaction mechanism at a molecular level, which can be difficult to obtain solely from experimental studies. For instance, DFT could be used to model the acylation or alkylation of the hydroxyl group, providing insights into the regioselectivity and the role of catalysts.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and regioselectivity. nih.govucsb.edursc.orgwikipedia.orgyoutube.com By analyzing the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), predictions can be made about the most likely sites for electrophilic and nucleophilic attack. For "this compound," FMO analysis can predict the regioselectivity of electrophilic aromatic substitution. The locations of the HOMO, which represents the regions of highest electron density, will indicate the positions most susceptible to attack by an electrophile. Conversely, the distribution of the LUMO will highlight the sites most prone to nucleophilic attack. This analysis is crucial for understanding and predicting the outcomes of various chemical transformations involving "this compound".

Table 3: Theoretical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are illustrative and depend on the level of theory and basis set used in the DFT calculation.

The properties and reactivity of a molecule can be significantly influenced by the solvent. researchgate.netchemrxiv.orgchemrxiv.orgbohrium.comresearchgate.net Computational models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be used to predict thermodynamic properties of "this compound" in different solvents. researchgate.netresearchgate.netacs.orgacs.orgzenodo.org COSMO-RS combines quantum chemical calculations with statistical thermodynamics to predict properties such as solubility, partition coefficients, and vapor pressures. This approach can be used to optimize solvent selection for reactions, separations, and formulations involving "this compound." By understanding how the solvent interacts with the solute at a molecular level, it is possible to predict and control its behavior in solution.

The three-dimensional structure of a molecule is critical to its function and properties. For "this compound," conformational analysis using DFT can identify the most stable conformations and the energy barriers between them. nih.govmdpi.comresearchgate.netmdpi.com The presence of bulky ortho substituents (fluorine and hydroxyl groups) and the amide group can lead to steric hindrance and potential non-planarity of the aromatic ring. researchgate.netresearchgate.net DFT calculations can quantify the degree of this distortion and its impact on the molecule's electronic properties and reactivity. Understanding the preferred conformation is essential, as it can influence intermolecular interactions, crystal packing, and biological activity.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule and its interactions with its environment over time. For this compound, MD simulations can elucidate the dynamic behavior of the molecule in different solvents, revealing the preferred three-dimensional arrangements and the nature of intermolecular forces.

Recent studies on similar molecules, such as salicylamide, have utilized MD simulations to investigate molecular clustering in various organic solvents. These simulations have shown that salicylamide can form superstructures, and the size of these clusters increases over time. acs.org This behavior is largely governed by intermolecular hydrogen bonds and other non-covalent interactions. In the case of this compound, the presence of the fluorine atom, hydroxyl group, and amide group allows for a complex network of intermolecular hydrogen bonds.

MD simulations can map out the free energy landscape of this compound, identifying the most stable conformers and the energy barriers between them. The flexibility of the molecule, particularly the rotation around the C-C and C-N bonds, can be assessed. For instance, computational studies on flexible salicylamide-based peptidomimetics have demonstrated the utility of conformational searches followed by DFT optimization to identify numerous low-energy conformers. researchgate.netmdpi.com This approach would be equally valuable for understanding the conformational preferences of this compound.

Furthermore, MD simulations provide insights into intermolecular interactions, such as hydrogen bonding with solvent molecules or other solute molecules. Studies on 2,6-difluorobenzamide have investigated intermolecular hydrogen bonds in both the gas phase and the crystalline phase, revealing the dynamics of these interactions. nih.gov For this compound, simulations can quantify the strength and lifetime of hydrogen bonds, which are crucial for understanding its solubility, crystal packing, and biological activity.

| Parameter | Description | Expected Significance |

|---|---|---|

| Conformational Preferences | Identification of low-energy conformers and rotational barriers around key single bonds. | Understanding the molecule's shape and flexibility, which influences its interaction with biological targets. |

| Intermolecular Hydrogen Bonding | Analysis of the dynamics, strength, and lifetime of hydrogen bonds with solvent and other solute molecules. | Crucial for predicting solubility, crystal structure, and self-assembly behavior. |

| Solvation Shell Structure | Characterization of the arrangement of solvent molecules around the solute. | Provides insights into the solvation process and its thermodynamic properties. |

| Cluster Formation | Investigation of the propensity for self-association and the formation of molecular clusters in solution. | Relevant for understanding crystallization processes and formulation development. |

Ab Initio Calculations for High-Accuracy Electronic Structure

Ab initio calculations, which are based on the principles of quantum mechanics without the use of empirical parameters, provide a highly accurate description of the electronic structure of a molecule. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and coupled-cluster (CC) theory, are essential for obtaining reliable predictions of molecular properties.

For this compound, ab initio calculations can be employed to determine a precise geometry of the molecule, including bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's steric and electronic properties. High-level ab initio methods can also be used to calculate the molecule's energy, electron affinity, and ionization potential with a high degree of accuracy.

The electronic structure, including the distribution of electrons and the energies and shapes of molecular orbitals, is a key outcome of ab initio calculations. This information is crucial for understanding the molecule's chemical reactivity and spectroscopic properties. While no specific high-accuracy ab initio studies on this compound are available in the searched literature, the established methodologies are readily applicable.

Molecular Electrostatic Potential (MEP) for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule.

The MEP map provides a visual representation of the charge distribution within the molecule. Regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atom, due to their high electronegativity. These sites would be the most likely points of interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the amide and hydroxyl groups would exhibit a positive potential, making them susceptible to attack by nucleophiles or hydrogen bond acceptors.

| Region | Predicted Electrostatic Potential | Reactivity Preference |

|---|---|---|

| Carbonyl Oxygen | Negative (Red) | Electrophilic attack, Hydrogen bond acceptor |

| Hydroxyl Oxygen | Negative (Red) | Electrophilic attack, Hydrogen bond acceptor |

| Fluorine Atom | Negative (Red) | Electrophilic attack |

| Amide Hydrogens | Positive (Blue) | Nucleophilic attack, Hydrogen bond donor |

| Hydroxyl Hydrogen | Positive (Blue) | Nucleophilic attack, Hydrogen bond donor |

| Aromatic Ring | Variable (Green/Yellow) | Potential for π-π stacking interactions |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and intramolecular hydrogen bonding.

In this compound, NBO analysis can elucidate the nature of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl group of the amide. This interaction is expected to play a significant role in stabilizing the planar conformation of the molecule. NBO analysis can quantify the stabilization energy associated with this hydrogen bond through the analysis of donor-acceptor interactions between the lone pair of the carbonyl oxygen and the antibonding orbital of the O-H bond.

Furthermore, NBO analysis can reveal other important intramolecular interactions. For instance, the interaction between the lone pairs of the fluorine atom and adjacent antibonding orbitals can be quantified. Studies on related molecules like 2-fluorobenzamide have utilized NBO analysis to provide clear evidence of stabilization originating from hyperconjugative interactions. mdpi.com Similarly, in 2-fluoroacetaldehyde, NBO analysis has been used to explain the stability of different conformers based on negative hyperconjugation effects. ekb.egekb.eg

Hyperpolarizability Calculations for Optical Properties

Hyperpolarizability is a measure of the nonlinear optical (NLO) response of a molecule to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics, such as frequency conversion and optical switching.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the first-order hyperpolarizability (β) of molecules. These calculations can predict the NLO properties of a compound before its synthesis and experimental characterization.

For this compound, hyperpolarizability calculations can provide insights into its potential as an NLO material. The presence of electron-donating (hydroxyl) and electron-withdrawing (carbonyl and fluorine) groups on the aromatic ring can lead to a significant intramolecular charge transfer, which is a key requirement for a large NLO response.

Studies on substituted benzaldehydes have shown that the position and nature of the substituent have a strong influence on the hyperpolarizability. For example, DFT calculations on o-, m-, and p-chlorobenzaldehydes have been used to determine their dipole moments and first-order hyperpolarizabilities. mdpi.com Similar calculations for this compound would allow for a comparison of its NLO properties with other related molecules and an assessment of its potential for NLO applications. A study on 2-Fluoro-N,N-diphenylbenzamide has shown that it exhibits excellent NLO activity. researchgate.net

| Compound | Dipole Moment (Debye) | First-Order Hyperpolarizability (x 10-30 cm5/esu) | Reference |

|---|---|---|---|

| o-Chlorobenzaldehyde | 3.1243 | 155.86 | mdpi.com |

| m-Chlorobenzaldehyde | 1.8918 | 240.86 | mdpi.com |

| p-Chlorobenzaldehyde | 2.1276 | 820.22 | mdpi.com |

Biological and Pharmacological Applications of 2 Fluoro 6 Hydroxybenzamide Derivatives

Structure-Activity Relationship (SAR) Studies

The biological activity of 2-fluoro-6-hydroxybenzamide derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the key molecular features that govern their efficacy and pharmacological profile. These studies explore how modifications to the core structure, such as the introduction of fluorine and the positioning of various substituents, impact their interaction with biological targets.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic properties. researchgate.net In the context of this compound derivatives, the fluorine atom at the C2 position can significantly influence bioavailability and metabolic stability. Fluorine's high electronegativity can alter the molecule's pKa, lipophilicity, and metabolic pathways. researchgate.netresearchgate.net Specifically, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. researchgate.net This increased metabolic stability can lead to a longer plasma half-life and improved bioavailability of the compound. nih.govnih.gov

The biological activity of this compound derivatives is highly dependent on the nature and position of other substituents on the benzamide (B126) ring and the amide nitrogen. Research on various benzamide derivatives has demonstrated that both the electronic and steric properties of these substituents play a crucial role in determining the compound's potency and selectivity. acs.orgmdpi.com

For example, in a series of benzamide derivatives targeting the bacterial cell division protein FtsZ, the substituents on the aromatic ring were found to be critical for activity. researchgate.net Electron-withdrawing groups, such as additional fluorine atoms or nitro groups, can modulate the electronic distribution of the ring and influence binding affinity to the target protein. Conversely, the introduction of bulky substituents can create steric hindrance, which may either enhance or diminish activity depending on the topology of the binding site. mdpi.com The position of these substituents is equally important; for instance, substitution at the C3 or C4 position of the benzamide ring has been shown to have a different impact on antibacterial activity compared to substitution at the C5 position. acs.org

| Substituent at C3/C4/C5 | General Impact on Antibacterial Activity | Reference |

|---|---|---|

| Electron-withdrawing group (e.g., -NO2, -CF3) | Can increase potency by enhancing interactions with the target protein. | nih.govresearchgate.net |

| Electron-donating group (e.g., -OCH3, -CH3) | May increase or decrease activity depending on the specific target and binding pocket. | semanticscholar.org |

| Bulky alkyl or aryl groups | Can lead to steric hindrance, potentially reducing activity if the binding pocket is constrained. | mdpi.com |

| Halogens (e.g., -Cl, -Br) | Often enhance activity due to favorable hydrophobic and halogen bonding interactions. | nih.gov |

The three-dimensional conformation of this compound derivatives is a critical determinant of their ability to bind to their biological targets. The presence of the fluorine atom at the C2 position can significantly influence the preferred conformation of the molecule. semanticscholar.orgelsevierpure.com Specifically, the fluorine atom can induce a non-planar conformation between the aromatic ring and the carboxamide group. semanticscholar.org This torsional angle is crucial for fitting into the binding pocket of target proteins. semanticscholar.orgrsc.org

For example, in the context of FtsZ inhibitors, a non-planar conformation is often required for optimal binding to the allosteric site of the protein. semanticscholar.org Computational studies and experimental data have shown that the dihedral angle between the benzamide ring and the amide side chain, influenced by the C2-fluoro substituent, is a key factor for potent inhibitory activity. semanticscholar.orgnih.gov This conformational constraint imposed by the fluorine atom can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding and increasing affinity for the target. elsevierpure.comnih.gov

Antimicrobial Activities

Derivatives of this compound have emerged as a promising class of antimicrobial agents, particularly in the fight against drug-resistant bacteria. nih.gov Their mechanism of action often involves the inhibition of essential bacterial processes, leading to either bacteriostatic or bactericidal effects. nih.gov

The antibacterial activity of this compound derivatives has been demonstrated against a range of Gram-positive bacteria, including clinically important pathogens like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov The mechanism of action for many of these compounds involves the disruption of bacterial cell division. nih.gov Unlike many conventional antibiotics that target cell wall synthesis or protein translation, these derivatives often act on novel intracellular targets. nih.gov

A primary and well-validated target for a significant number of benzamide derivatives is the Filamentous temperature-sensitive Z (FtsZ) protein. researchgate.netnih.gov FtsZ is a bacterial homolog of eukaryotic tubulin and plays a pivotal role in bacterial cell division by polymerizing to form the Z-ring at the site of division. nih.gov The proper formation and constriction of the Z-ring are essential for bacterial cytokinesis.

Derivatives of this compound have been shown to inhibit the polymerization of FtsZ. researchgate.net By binding to an allosteric site on the FtsZ protein, these compounds stabilize the FtsZ polymer, preventing its dynamic disassembly which is necessary for the constriction of the Z-ring. mdpi.com This leads to an arrest of cell division, resulting in the formation of elongated, filamentous bacterial cells and ultimately leading to cell death. researchgate.netnih.gov The 2,6-difluorobenzamide motif, closely related to this compound, has been identified as a key pharmacophore for potent FtsZ inhibition. researchgate.netnih.gov

| Derivative Class | Target | Mechanism of Action | Resulting Phenotype | Reference |

|---|---|---|---|---|

| This compound Derivatives | FtsZ Protein | Inhibition of FtsZ polymerization and Z-ring dynamics. | Filamentation of bacterial cells, inhibition of cell division. | researchgate.netnih.govmdpi.com |

Antibacterial Properties and Mechanisms of Action

Interactions with Enzyme Active Sites

The therapeutic effects of many benzamide derivatives are rooted in their ability to interact with the active sites of enzymes. A primary target for this class of compounds is the family of histone deacetylases (HDACs). The active site of these zinc-dependent enzymes features an 11 Å binding site that houses a zinc ion (Zn2+) cofactor and a 14 Å deep inner tubular cavity. nih.gov

Substituted 2-aminobenzamides function as zinc-binding groups (ZBGs), which are critical for inhibiting enzyme activity. nih.govnih.gov This portion of the molecule chelates the zinc ion in a bidentate manner, an interaction that is further stabilized by hydrogen bonds with nearby amino acid residues, such as histidine and tyrosine. nih.gov The 2-hydroxybenzamide moiety, a close structural relative of this compound, has been shown to interact with this catalytic zinc ion. nih.gov The nature of the substituent at the 2-position of the benzamide ring can dramatically alter the binding mode and selectivity for different HDAC isoforms. nih.gov Studying how these fluorinated amino acids and their derivatives interact with enzyme active sites provides crucial information on how they might bind to target proteins and receptors. nih.gov

Antifungal Properties

Benzamide derivatives have demonstrated notable potential as antifungal agents. nanobioletters.com Studies on various synthesized benzamide compounds have revealed significant activity against a range of phytopathogenic fungi. For instance, certain novel benzamide derivatives showed good to excellent activity against fungi such as Alternaria alternata and Alternaria solani. nih.gov One derivative, in particular, displayed superior efficacy against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL. nih.gov

Structure-activity relationship (SAR) analyses indicate that the presence of halogen substituents, such as fluorine or chlorine, on the benzene ring can markedly improve antifungal activity. nih.gov This suggests that fluorinated benzamides, including derivatives of this compound, are promising candidates for the development of new and effective antifungal agents. nih.gov Further research has identified aminobenzamide derivatives with significant antifungal effects against Candida albicans, a common human pathogen. phcog.com

Anticancer and Antitumor Activities

The primary mechanism behind the anticancer and antitumor activities of this compound derivatives is their function as histone deacetylase inhibitors (HDACis). By inhibiting HDAC enzymes, these small molecules can regulate gene transcription, control cell cycle progression, and induce apoptosis (programmed cell death) in cancer cells. nih.gov Benzamide-based HDACis are considered class I selective inhibitors, which often exhibit favorable pharmacokinetic profiles and high efficacy in solid tumors. nih.gov

Cytotoxicity against Cancer Cell Lines

Derivatives of benzamide have shown cytotoxic effects across a variety of cancer cell lines. Studies on chemically related N-(9H-purin-6-yl) benzamide derivatives demonstrated activities on cancer cell lines with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 3 to 39 µM. nih.gov This cytotoxic effect is linked to the induction of apoptosis and a reduction in cell proliferation. nih.gov

The inclusion of a fluorine atom in the structure can also play a role in cytotoxicity. Novel fluoroquinolone analogs, for example, have demonstrated broad-spectrum cytotoxicity, with some compounds showing 4- to 12-fold greater cytotoxicity than the established anticancer drug Etoposide. news-medical.net These fluorinated compounds were found to be selectively more toxic to cancer cells than to normal cell lines. news-medical.net

| Compound Class | Cancer Cell Line | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| N-(9H-purin-6-yl) benzamide derivatives | Various cancer cell lines | IC50 | 3-39 µM | nih.gov |

| Fluoroquinolone derivatives | Various cancer cell lines | Cytotoxicity | 4- to 12-fold > Etoposide | news-medical.net |

| N-benzyltriazolyl-hydroxamate derivative (4u) | A375 (Melanoma) | IC50 | 11.23 µM | researchgate.net |

| N-benzyltriazolyl-hydroxamate derivative (L-81) | HCT-116 (Colon) | IC50 | 12.25 µM | researchgate.net |

Histone Deacetylase (HDAC) Inhibition

Substituted benzamides are a well-established class of HDAC inhibitors. researchgate.net The 2-aminobenzamide scaffold, in particular, is a widely studied zinc-binding group that strongly inhibits class I HDACs, namely HDAC1, HDAC2, and HDAC3. mdpi.com The selectivity and potency of these inhibitors are highly sensitive to subtle changes in their chemical structure. nih.gov

For example, replacing a 2-methyl ether group on the benzamide ring with a hydroxyl group can convert a selective HDAC3 inhibitor into a potent pan-inhibitor of HDAC1, 2, and 3. nih.gov The addition of a fluorine atom at the 6-position, as seen in this compound, generally does not have a significant impact on the potency or selectivity of the parent hydroxy- or methyl ether-benzamide. nih.gov However, when the methyl group is absent from the amine in 2-amino-6-fluorobenzamide, the compound acts as an HDAC1, 2, and 3 inhibitor with low selectivity. nih.gov

Specificity for HDAC Subtypes (e.g., HDAC6, HDAC8, HDAC10)

The specificity of benzamide derivatives for different HDAC subtypes is dramatically influenced by the substituents on the benzamide ring. nih.gov This allows for the fine-tuning of inhibitors to target specific HDAC isoforms that are overexpressed in certain cancers.

HDAC1/2/3: A 2-hydroxybenzamide acts as a potent inhibitor of HDAC1, 2, and 3. nih.gov Similarly, a 2-amino-6-fluorobenzamide also inhibits these three subtypes. nih.gov

HDAC3 Selectivity: In contrast, a 2-methylamino benzamide is a highly selective HDAC3 inhibitor, with an IC50 of 41 nM for HDAC3 and over 366-fold selectivity against other subtypes like HDAC1. nih.gov A 2-methylthiobenzamide derivative was found to be the most selective, with an IC50 of 29 nM for HDAC3 and 690-fold selectivity over HDAC1. nih.gov

HDAC6 Selectivity: Fluorination can play a specific role in enhancing selectivity for HDAC6. Studies on benzohydroxamate-based inhibitors have shown that fluorine atoms can reduce potency against HDAC1, thereby increasing the selectivity ratio for HDAC6. researchgate.net Certain quinazoline-based hydroxamic acids have also demonstrated selective inhibition of HDAC6 with IC50 values as low as 4 nM. ekb.eg

| Compound Derivative | Target HDAC(s) | IC50 (nM) | Selectivity Profile | Reference |

|---|---|---|---|---|

| 2-Methylamino benzamide (13) | HDAC3 | 41 | >366-fold vs. HDAC1 | nih.gov |

| 2-Methylthiobenzamide (16) | HDAC3 | 29 | 690-fold vs. HDAC1 | nih.gov |

| 2-Hydroxybenzamide (19) | HDAC1, 2, 3 | Potent | Pan-inhibitor (no HDAC3 selectivity) | nih.gov |

| 2-Amino-6-fluorobenzamide (14) | HDAC1, 2, 3 | Potent | 4-fold selectivity (HDAC1 vs. HDAC3) | nih.gov |

| Quinazoline-based hydroxamic acid (54) | HDAC6 | 4 | Selective for HDAC6 | ekb.eg |

Molecular Docking and Binding Energy Analysis with HDACs

Molecular docking is a computational technique used to predict how a ligand (the inhibitor) binds to the active site of a protein (the enzyme). nih.govpku.edu.cn For benzamide-based HDAC inhibitors, docking studies consistently show the aminobenzamide group chelating the catalytic zinc ion. nih.gov The binding is further stabilized by hydrogen bonds with key amino acid residues in the active site, such as GLY143, HIS145, HIS146, and GLY154. nih.gov

The orientation of the inhibitor within the active site is crucial. Docking studies revealed that some benzamide derivatives bind in a nearly parallel orientation within the enzyme's active site. nih.gov The carbonyl group of the benzamide can form hydrogen bonds with residues like TYR298, while the -NH group interacts with GLY143. nih.gov

Binding energy calculations provide a quantitative measure of the affinity between the inhibitor and the enzyme. nih.gov In one study, a derivative with a 3,4,5-trimethoxyphenyl substituent exhibited a strong binding energy of -9.01 kcal/mol with HDAC2. nih.gov Another analysis of N-(2-aminophenyl)-benzamide derivatives found compounds with high binding energies up to 83.7 kcal/mol, which correlated with hydrogen bond interactions with key residues Cys156, His146, and Gly154, all important for HDAC2 inhibition. researchgate.net These computational models are cost-effective methods that help prioritize which compounds should be synthesized and tested for further studies. nih.gov

Identification as Lead Compounds for Drug Development

The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated benzamide derivatives have been identified as promising lead compounds in drug discovery. For instance, studies on benzamide-type ligands targeting the protein cereblon (CRBN), a component of the E3 ubiquitin ligase complex, have shown that fluorinated derivatives can exhibit increased binding affinity.

In one study, a fluorine-containing benzamide derivative demonstrated the highest affinity for the human CRBN thalidomide-binding domain within its series, with an IC50 value of 63 ± 16 μM. The introduction of fluorine was also found to increase the lipophilicity of the compounds, a key physicochemical property influencing drug absorption and distribution.

Table 1: Physicochemical and Binding Affinity Data of a Fluorinated Benzamide Derivative

| Compound | IC50 (µM) for hTBD | Log D |

| Fluorine-containing benzamide derivative | 63 ± 16 | Increased |

This table presents data for a representative fluorine-containing benzamide derivative from a study on cereblon binders, highlighting its binding affinity and lipophilicity.

Anti-inflammatory Properties

Salicylamides, the parent class of this compound, are known for their anti-inflammatory effects. The introduction of a fluorine atom can modulate this activity. Structure-activity relationship (SAR) studies on salicylates have indicated that the substitution of a halogen atom on the aromatic ring can enhance potency. While direct anti-inflammatory data for this compound is not extensively available, the general principles of salicylamide SAR suggest its potential in this area. The anti-inflammatory action of salicylates is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Potential in Neurological Disorders

Derivatives of this compound have shown significant promise in the context of neurological disorders, particularly as ligands for dopamine (B1211576) receptors and as potential antidepressants.

Benzamide and salicylamide derivatives are well-known for their high affinity for dopamine D2 receptors, which are crucial targets in the treatment of various neurological and psychiatric conditions. Research has shown that (fluoroalkyl)salicylamides can be significantly more potent than their corresponding benzamide counterparts in binding to the D2 receptor.

For example, a study comparing a fluoropropyl-substituted salicylamide with its benzamide equivalent found the salicylamide to be approximately five times more potent in inhibiting the binding of [3H]spiperone to the D2 receptor. This highlights the importance of the hydroxyl group in the salicylamide structure for high-affinity binding.

Table 2: Comparative Dopamine D2 Receptor Binding Affinity

| Compound Type | Relative Potency |

| (Fluoroalkyl)salicylamide | ~5 times more potent |

| (Fluoroalkyl)benzamide | Baseline |

This table illustrates the enhanced D2 receptor binding affinity of a (fluoroalkyl)salicylamide derivative compared to its corresponding benzamide.

Another study on fluorinated benzamide derivatives reported high affinity for D2 receptors, with Ki values in the nanomolar range. For instance, the compound 4'-fluoroclebopride (FCP) showed a Ki of approximately 5.5 nM for the D2(long) receptor. nih.gov

Table 3: Dopamine D2 Receptor Subtype Binding Affinities of a Fluorinated Benzamide

| Compound | D2(long) Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

| 4'-fluoroclebopride (FCP) | ~5.5 | ~5.5 | 144 |

This table provides the binding affinities of 4'-fluoroclebopride for different subtypes of the dopamine D2 receptor.

The inhibition of phosphodiesterases (PDEs), particularly PDE4, is a recognized strategy for the development of novel antidepressants. While direct studies on this compound as a PDE inhibitor are limited, research on related multimodal salicylamide derivatives has shown antidepressant-like activity. One such derivative, JJGW07, which has an affinity for serotonin and dopamine receptors, exhibited antidepressant-like properties in preclinical models. nih.gov This suggests that the salicylamide scaffold can be a valuable starting point for designing new antidepressant agents.

Immunomodulatory Applications

The potential of this compound derivatives extends to the modulation of the immune system.

While specific examples of this compound derivatives being used in the synthesis of immunoadjuvants are not yet widely reported, the immunomodulatory properties of related benzamides suggest a potential avenue for exploration. For instance, certain benzamide-type molecules have been shown to bind to cereblon, a protein involved in the regulation of immune responses. This interaction can be harnessed to develop novel immunomodulatory agents. The synthesis of such compounds often involves coupling a benzoic acid derivative with an appropriate amine, a synthetic route that could be adapted for the creation of novel immunoadjuvants based on the this compound scaffold.

Investigation of Enzyme-Catalyzed Reactions and Biochemical Pathways

The strategic placement of fluoro and hydroxyl groups on the benzamide scaffold allows derivatives of this compound to participate in and influence a variety of biochemical reactions. These substitutions are critical for directing the molecule's interaction with enzyme active sites and other biological targets.

Protein prenylation, a crucial post-translational modification, is catalyzed by enzymes such as farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase). This process is vital for the function of several proteins involved in cellular signaling, including the Ras family of small GTPases. The inhibition of these enzymes is a key strategy in the development of anticancer agents. While benzamide structures are explored for various therapeutic targets, literature from the conducted searches does not specifically detail the investigation of this compound derivatives as inhibitors of FTase or GGTase.

The chemical architecture of this compound, specifically the ortho-positioning of the fluorine and hydroxyl groups relative to the amide, plays a significant role in its potential to modulate enzyme activity. These groups can form targeted hydrogen bonds with amino acid residues within an enzyme's active site.

The hydroxyl group (-OH) can act as a hydrogen bond donor, while the highly electronegative fluorine atom (-F) can serve as a hydrogen bond acceptor. The interplay between these groups can lead to specific and stable interactions that anchor the molecule in a particular orientation, thereby influencing the enzyme's catalytic function. The position of the fluorine atom on the benzene ring has been shown to influence the activation and deactivation of inter-peptide bonds, which in turn defines the supramolecular properties and interactions of the molecule. researchgate.net This capacity for forming directed hydrogen bonds is a key factor in the rational design of enzyme inhibitors based on this scaffold.

Preclinical Studies and in vivo Efficacy

The transition from promising in vitro activity to in vivo efficacy is a critical step in drug development. While various fluorinated benzamide derivatives have undergone preclinical evaluation for different applications, specific in vivo efficacy studies for this compound derivatives as therapeutic agents were not prominently featured in the available research.

However, related benzamide compounds have been investigated in preclinical settings. For instance, radiolabeled ([¹⁸F]) benzamide derivatives have been developed and studied in vivo as PET imaging probes for melanoma and as ligands for sigma receptors, demonstrating the ability of the benzamide scaffold to cross biological membranes and reach its target. nih.govnih.gov Additionally, derivatives of 4-hydroxybenzamide have been evaluated in vivo for their cyclooxygenase-2 (COX-2) inhibitory effects. google.com These studies underscore the potential of the broader benzamide class in in vivo applications, though specific data for this compound is needed.

Pharmacological Targets and Mechanism of Action

The therapeutic potential of this compound derivatives is linked to their ability to interact with specific biological molecules and disrupt pathological pathways.

Derivatives of benzamide have been shown to interact with a range of molecular targets, suggesting multiple mechanisms of action. Research on related compounds provides insight into the potential targets for this compound derivatives.

Histone Deacetylases (HDACs): N-hydroxybenzamide derivatives are a known class of HDAC inhibitors. These enzymes play a crucial role in gene expression, and their inhibition is a valid strategy in cancer therapy. Studies on novel N-hydroxybenzamides have demonstrated potent HDAC inhibitory activity and cytotoxicity against cancer cell lines. researchgate.net

Bacterial Cell Division Proteins: Certain benzamide derivatives have been identified as inhibitors of the filamentous temperature-sensitive Z (FtsZ) protein, which is essential for bacterial cell division. This suggests a potential application for fluorinated benzamides as antimicrobial agents. mdpi.com

Apoptosis Induction: Some related compounds, such as 2-fluoro-6-chlorobenzamide, have been found to induce apoptosis (programmed cell death) by binding to death receptors, triggering downstream signaling cascades that lead to cell death.

Table 1: Potential Molecular Targets for Benzamide Derivatives

| Target Class | Specific Target Example | Therapeutic Area | Potential Mechanism |

|---|---|---|---|

| Epigenetic Modifiers | Histone Deacetylases (HDACs) | Oncology | Inhibition of HDACs leading to altered gene expression and apoptosis in cancer cells. |

| Bacterial Proteins | FtsZ | Infectious Diseases | Inhibition of bacterial cell division, leading to an antimicrobial effect. |

| Cell Death Receptors | Death Receptors | Oncology | Binding to receptors to initiate the extrinsic apoptosis pathway. |

| Signaling Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation | Inhibition of prostaglandin synthesis. |

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are often formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). This reaction is relevant in various biochemical pathways.

For a this compound molecule to participate in this reaction, it would likely first undergo a metabolic conversion to its corresponding aldehyde, 2-fluoro-6-hydroxybenzaldehyde. The subsequent reaction proceeds via a two-step mechanism:

Nucleophilic Addition: A primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable intermediate called a carbinolamine.

Dehydration: The carbinolamine then loses a molecule of water to form the stable C=N double bond of the Schiff base.